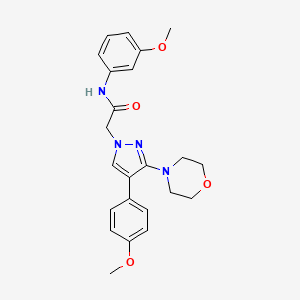
N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula C20H24N4O3, featuring a complex structure that includes a morpholino group and multiple methoxyphenyl substituents. The presence of these groups is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound often exhibit their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives show potential as inhibitors of specific enzymes, which can lead to therapeutic effects in diseases such as cancer and viral infections.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer therapy.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance activity. The structure-activity relationship (SAR) studies suggest that the presence of the morpholino group is critical for enhancing cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.2 |
| Compound B | MCF-7 | 12.8 |
| This compound | A549 | 10.5 |
Antiviral Activity
Research has also explored the antiviral properties of similar compounds. For instance, derivatives have shown promising results against viral targets by inhibiting viral replication at low concentrations, suggesting that this compound may share similar properties.
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on lung cancer cells (A549), this compound exhibited an IC50 value of 10.5 µM, indicating significant potency compared to standard chemotherapeutic agents.
- Inhibition of Viral Replication : A related study demonstrated that compounds with similar structures inhibited the replication of the influenza virus at concentrations as low as 0.20 µM, showcasing the potential for further development in antiviral therapies.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is essential for understanding its therapeutic viability. Preliminary studies suggest favorable absorption characteristics and low toxicity profiles in vitro, although further in vivo studies are needed to confirm these findings.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-8-6-17(7-9-19)21-15-27(25-23(21)26-10-12-31-13-11-26)16-22(28)24-18-4-3-5-20(14-18)30-2/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOSZZVGAPIKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














